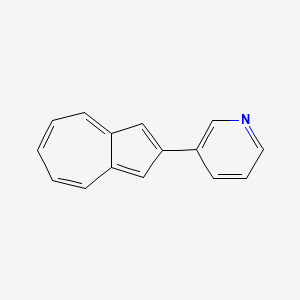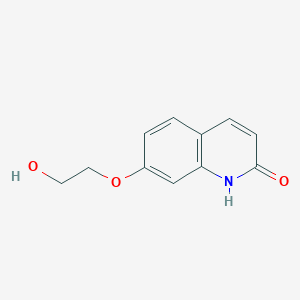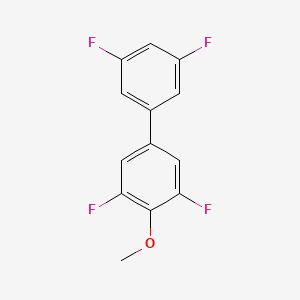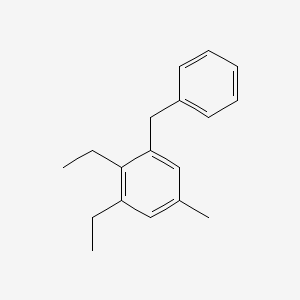
1-Benzyl-2,3-diethyl-5-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2,3-diethyl-5-methylbenzene is an aromatic hydrocarbon compound with the molecular formula C17H20. It is a derivative of benzene, characterized by the presence of benzyl, diethyl, and methyl substituents on the benzene ring. This compound is part of a larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,3-diethyl-5-methylbenzene can be synthesized through various methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with benzyl, diethyl, and methyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure efficient mixing of the reactants and catalyst.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-2,3-diethyl-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the benzyl group to a methyl group, resulting in the formation of 2,3-diethyl-5-methylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Hydrogen gas (H) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (Cl, Br), nitric acid (HNO), and sulfuric acid (HSO).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: 2,3-diethyl-5-methylbenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Benzyl-2,3-diethyl-5-methylbenzene has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2,3-diethyl-5-methylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformations to yield the final product. The molecular targets and pathways involved depend on the specific reaction and the conditions used .
Comparación Con Compuestos Similares
Toluene: A simple methyl-substituted benzene.
Xylene: Benzene with two methyl groups at different positions.
Ethylbenzene: Benzene with an ethyl group.
Uniqueness: 1-Benzyl-2,3-diethyl-5-methylbenzene is unique due to the presence of multiple substituents, which can influence its reactivity and the types of reactions it undergoes. The combination of benzyl, diethyl, and methyl groups provides a distinct set of chemical properties compared to simpler aromatic compounds .
Propiedades
Número CAS |
917774-34-6 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1-benzyl-2,3-diethyl-5-methylbenzene |
InChI |
InChI=1S/C18H22/c1-4-16-11-14(3)12-17(18(16)5-2)13-15-9-7-6-8-10-15/h6-12H,4-5,13H2,1-3H3 |
Clave InChI |
PADGZRXJUINNHB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)C)CC2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide](/img/structure/B12605611.png)
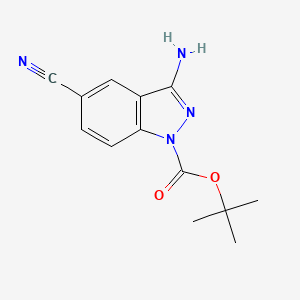
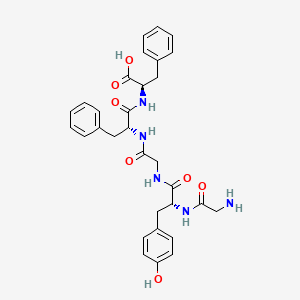

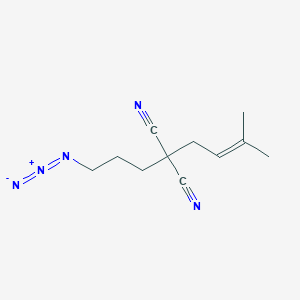
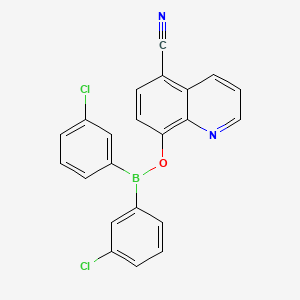
![N-[2-(6-Ethynyl-2-pyridinyl)ethyl]acetamide](/img/structure/B12605672.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
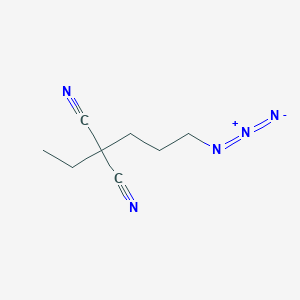
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
